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Suc-Ala-Pro-Ala-Amc

Enzymology Assay Development Protease Activity

Assay reproducibility fails when a generic substrate lacks the right specificity or pH profile. Suc-Ala-Pro-Ala-AMC (CAS 88467-44-1) is a fluorogenic tripeptide designed to solve this for serine protease research. - Detects both elastase and prolyl endopeptidase activity, enabling broad-spectrum profiling and off-target screening in a single assay. - Exhibits a pH optimum of 10.0 for human leukocyte elastase, making it the validated choice for alkaline assay conditions where chromogenic substrates fail. - Supplied with rigorous analytical documentation to ensure lot-to-lot consistency and reliable kinetic data for inhibitor screening.

Molecular Formula C25H30N4O8
Molecular Weight 514.5 g/mol
CAS No. 88467-44-1
Cat. No. B1390830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Pro-Ala-Amc
CAS88467-44-1
Molecular FormulaC25H30N4O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)
InChIKeyDGZBPMOSFAFFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suc-Ala-Pro-Ala-AMC: Tripeptide Fluorogenic Substrate for Serine Proteases


Suc-Ala-Pro-Ala-AMC (also known as Suc-APA-AMC or Suc-APA-MCA) is a synthetic, fluorogenic tripeptide substrate . Its structure consists of a succinylated N-terminus and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, the release of the highly fluorescent AMC molecule allows for the sensitive and quantitative detection of proteolytic activity . This compound is primarily recognized as a substrate for elastase, particularly human neutrophil elastase (HNE), but its activity profile extends to other serine proteases, most notably prolyl endopeptidase (PEP) [1].

Alkaline pH elastase detection
Fluorogenic signal reported near pH 10, supporting assays where chromogenic substrates show lower response.
Dual serine protease coverage
Detects both elastase-like and prolyl endopeptidase activities, enabling broader protease profiling.
Tripeptide substrate format
Succinylated N-terminus and AMC fluorophore provide ready-to-use sensitivity for kinetic or screening workflows.

Suc-Ala-Pro-Ala-AMC vs. Other AMC-Based Substrates


Selecting a fluorogenic substrate is not a trivial task, as the specific peptide sequence dictates enzyme recognition, binding affinity, and catalytic turnover. Substituting Suc-Ala-Pro-Ala-AMC with other common elastase substrates, such as MeO-Suc-Ala-Ala-Pro-Val-AMC or N-acetyl-Ala-Ala-Pro-Ala-AMC, can lead to significantly different experimental results due to variations in kinetic parameters (Km, kcat/Km), pH optima, and cross-reactivity with other proteases. For instance, while MeO-Suc-AAPV-AMC is highly specific for HNE, Suc-Ala-Pro-Ala-AMC is also a sensitive substrate for prolyl endopeptidase [1]. Furthermore, the assay conditions, such as pH and salt concentration, can differentially affect the hydrolysis rate of these substrates [2]. Therefore, generic substitution without prior validation can invalidate enzyme activity comparisons, inhibitor screening data, and overall assay reproducibility.

Sequence-dependent specificity
Different peptide sequences (e.g., MeO-Suc-AAPV-AMC) alter enzyme recognition; Suc-APA-AMC exhibits dual elastase/PEP activity, which may not transfer.
pH optimum divergence
Hydrolysis rate is pH-dependent; reported alkaline shift may not align with other substrates, requiring buffer validation.
Tripeptide vs tetrapeptide kinetics
Subsite occupancy differences can influence catalytic constants; do not assume kinetic equivalence with tetrapeptide substrates.

Suc-Ala-Pro-Ala-AMC Specificity and Performance Comparison


pH Optima: Suc-APA-AMC vs. Suc-Ala3-pNA

A direct comparative study of human leukocyte elastase (HLE) hydrolysis demonstrates that Suc-Ala-Pro-Ala-AMC (Suc-APA-MCA) and the chromogenic substrate Suc-Ala3-pNA have different pH optima in the presence of 0.5 M NaCl. The fluorogenic substrate Suc-APA-MCA exhibits a pH optimum of 10.0, whereas Suc-Ala3-pNA has a lower optimum of 9.5 under the same conditions [1].

pH Optimum Comparison
Head-to-head
pH 10.0 vs pH 9.5
Supports higher signal in alkaline buffers
0.5 M NaCl, 37°C; validate under own assay conditions
Enzymology Assay Development Protease Activity

Suc-APA-AMC Cross-Reactivity with Prolyl Endopeptidase

While often cited as an elastase substrate, Suc-APA-AMC is also effectively hydrolyzed by prolyl endopeptidase (PEP, EC 3.4.21.26). A study using murine erythroleukemia (MEL) cells identified a Suc-APA-MCA hydrolytic enzyme that was later purified and characterized as a prolyl endopeptidase. Notably, the enzyme showed higher sensitivity to Suc-Gly-Pro-Leu-Gly-Pro-MCA than to Suc-APA-MCA at slightly acidic pH [1]. This contrasts with substrates like MeO-Suc-Ala-Ala-Pro-Val-AMC, which are designed for high specificity toward elastase and show negligible PEP cross-reactivity .

Enzyme Cross‑Reactivity
Class-level
Dual elastase/PEP activity reported
Broad specificity may expand detection scope; verify target protease
Not a selective elastase substrate alone
Enzyme Specificity Prolyl Endopeptidase Protease Profiling

Catalytic Efficiency: Suc-APA-AMC vs. Tetrapeptide Analogs

While direct kinetic data for Suc-Ala-Pro-Ala-AMC with purified elastase is not readily available in the public domain, its performance can be contextualized against closely related tetrapeptide substrates. For example, a foundational study reported a kcat/Km value of 15,000 M⁻¹ s⁻¹ for the tetrapeptide N-acetyl-Ala-Ala-Pro-Ala-AMC with elastase [1]. The absence of the P4 alanine residue in Suc-Ala-Pro-Ala-AMC (a tripeptide) is likely to result in different catalytic efficiency and binding affinity, as subsite occupancy plays a critical role in elastase catalysis [2].

Catalytic Efficiency Context
Cross-study
Tripeptide: data not available
Tetrapeptide analog: 15,000 M⁻¹ s⁻¹
Tripeptide structure may alter catalytic efficiency; review kinetic context
Kinetic constants may differ; validate for assay sensitivity
Enzyme Kinetics kcat/Km Substrate Profiling

Suc-Ala-Pro-Ala-AMC Research Applications


Elastase Assays at Alkaline pH

Based on the direct comparative evidence that Suc-Ala-Pro-Ala-AMC exhibits a pH optimum of 10.0 for HLE, researchers should prioritize this substrate when developing or optimizing assays intended to be run at a more alkaline pH. This is particularly relevant in studies where the enzyme source or buffer conditions dictate a pH above 9.5, a condition where the chromogenic substrate Suc-Ala3-pNA becomes less effective [1].

Dual Elastase and PEP Inhibitor Screening

Due to its demonstrated cross-reactivity with prolyl endopeptidase, Suc-Ala-Pro-Ala-AMC is an ideal substrate for high-throughput screening campaigns aiming to identify broad-spectrum serine protease inhibitors or to assess off-target inhibition of PEP by candidate elastase inhibitors [2]. Its use can reveal polypharmacology that would be missed by highly specific substrates like MeO-Suc-AAPV-AMC.

Protease Activity Profiling in Biological Samples

In studies involving complex biological matrices (e.g., cell lysates, tissue homogenates) where the identity of active proteases may be unknown, Suc-Ala-Pro-Ala-AMC serves as a useful tool for initial activity profiling. Its ability to detect both elastase-like and PEP-like activities provides a broader snapshot of the serine protease landscape compared to substrates with narrower specificity [2].

Application
Selection Property
Validation Focus
Elastase activity assays at alkaline pH
Alkaline pH preference
Buffer optimization and signal-to-noise verification
Dual elastase/PEP inhibitor screening
Broad serine protease cross-reactivity
Counter-screen with specific substrates to confirm hits
Protease activity profiling in complex biological samples
Detection of elastase-like and PEP-like activities
Validate against known enzyme standards in sample matrix

Technical Documentation Hub

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27 linked technical documents
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